

GSK2256294A cross-reactivity with other hydrolases

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Compound of Interest

Compound Name: GSK2256294A

Cat. No.: B607787

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Technical Support Center: GSK2256294A

Welcome to the technical support center for **GSK2256294A**, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **GSK2256294A** and what is its primary target?

GSK2256294A is a highly potent and selective, orally active inhibitor of soluble epoxide hydrolase (sEH).^{[1][2]} Its primary mechanism of action is the inhibition of sEH, which is the enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).^{[1][3]} By inhibiting sEH, **GSK2256294A** increases the bioavailability of EETs, which have various biological effects, including anti-inflammatory and vasodilatory properties.^{[1][2]}

Q2: What are the reported IC50 values for **GSK2256294A** against sEH?

GSK2256294A exhibits picomolar potency against sEH from multiple species. The reported IC50 values are:

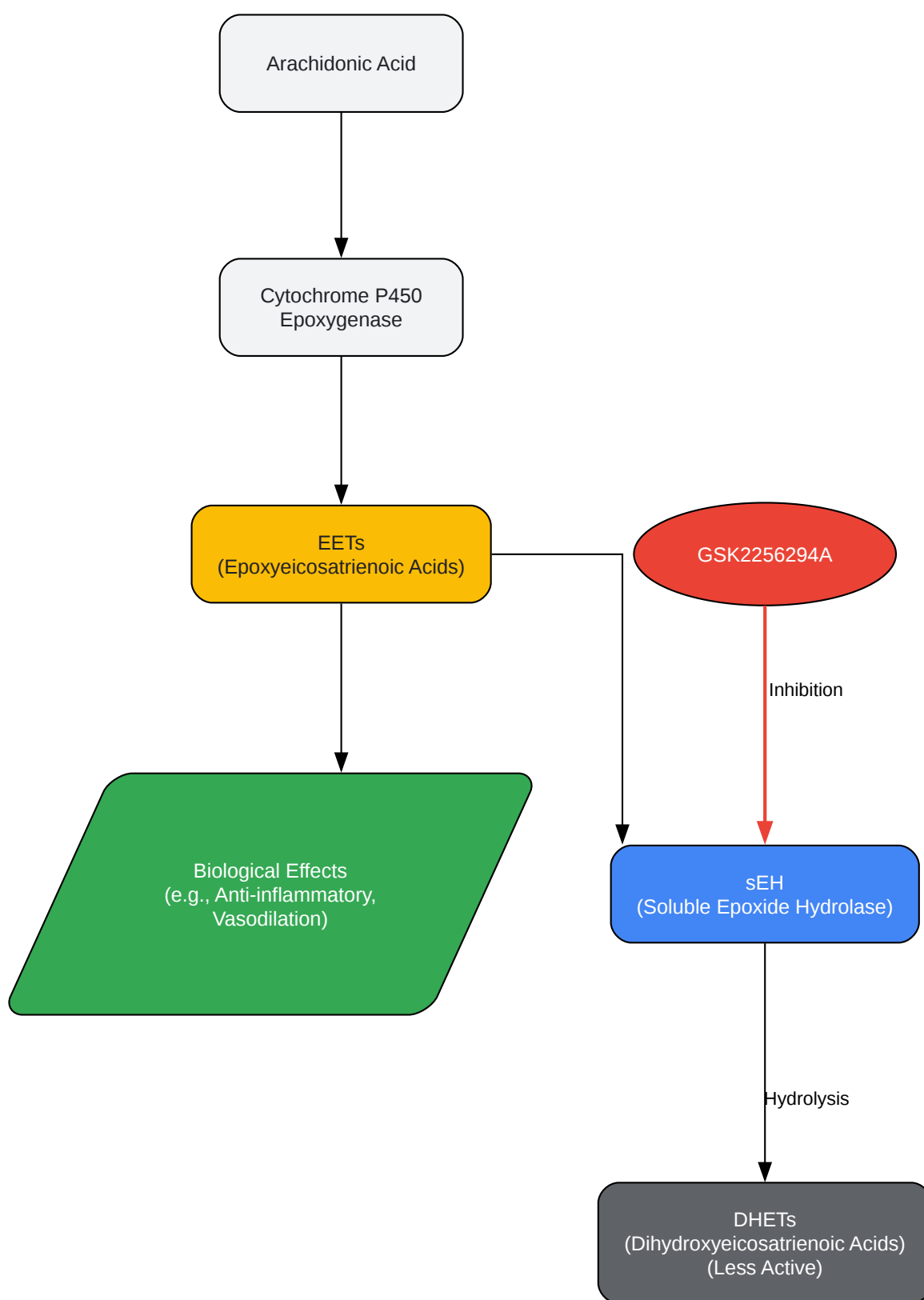
Species	IC50 (pM)
Human (recombinant)	27
Rat (orthologs)	61
Murine (orthologs)	189

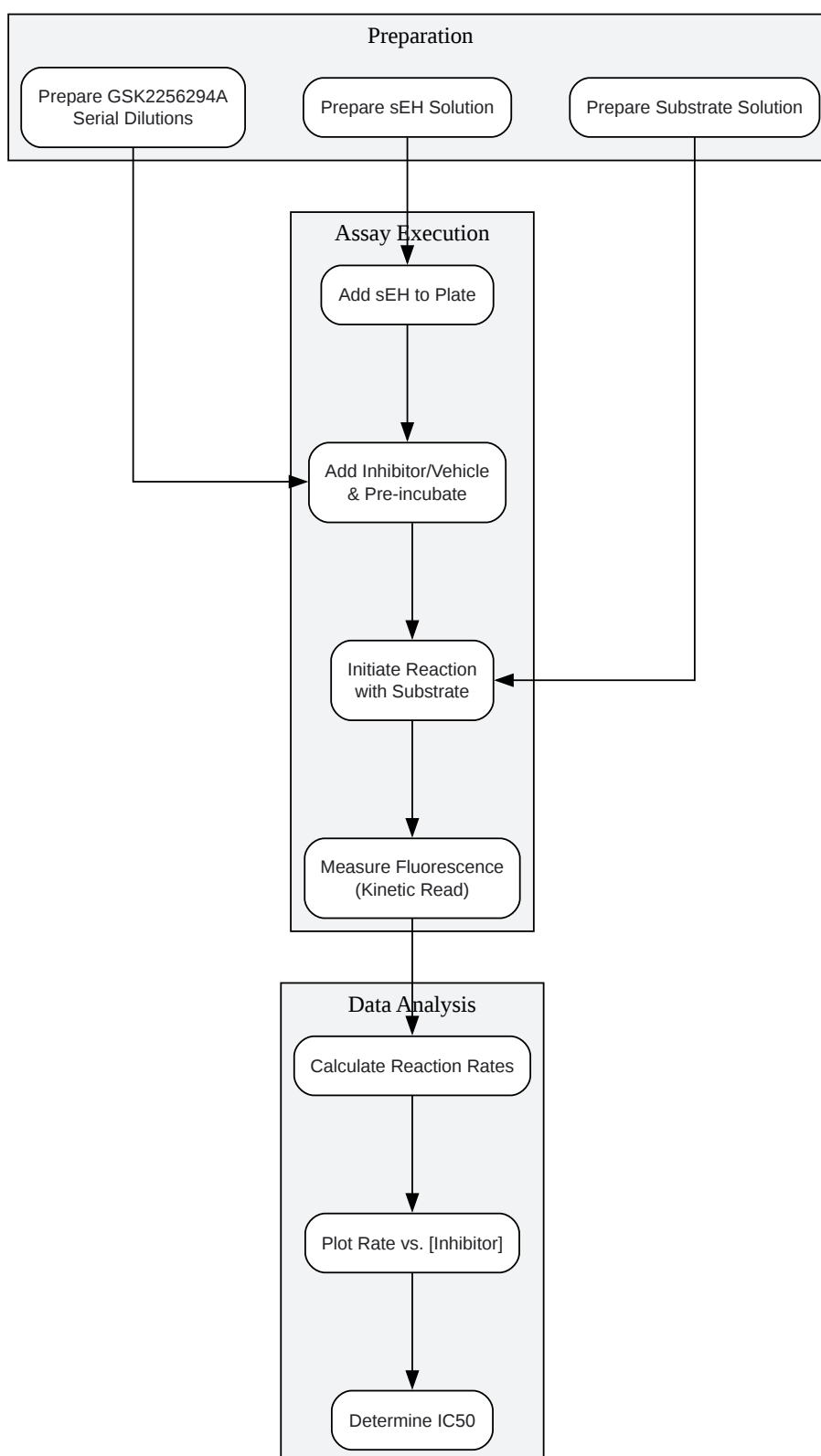
Q3: Is **GSK2256294A** known to be cross-reactive with other hydrolases?

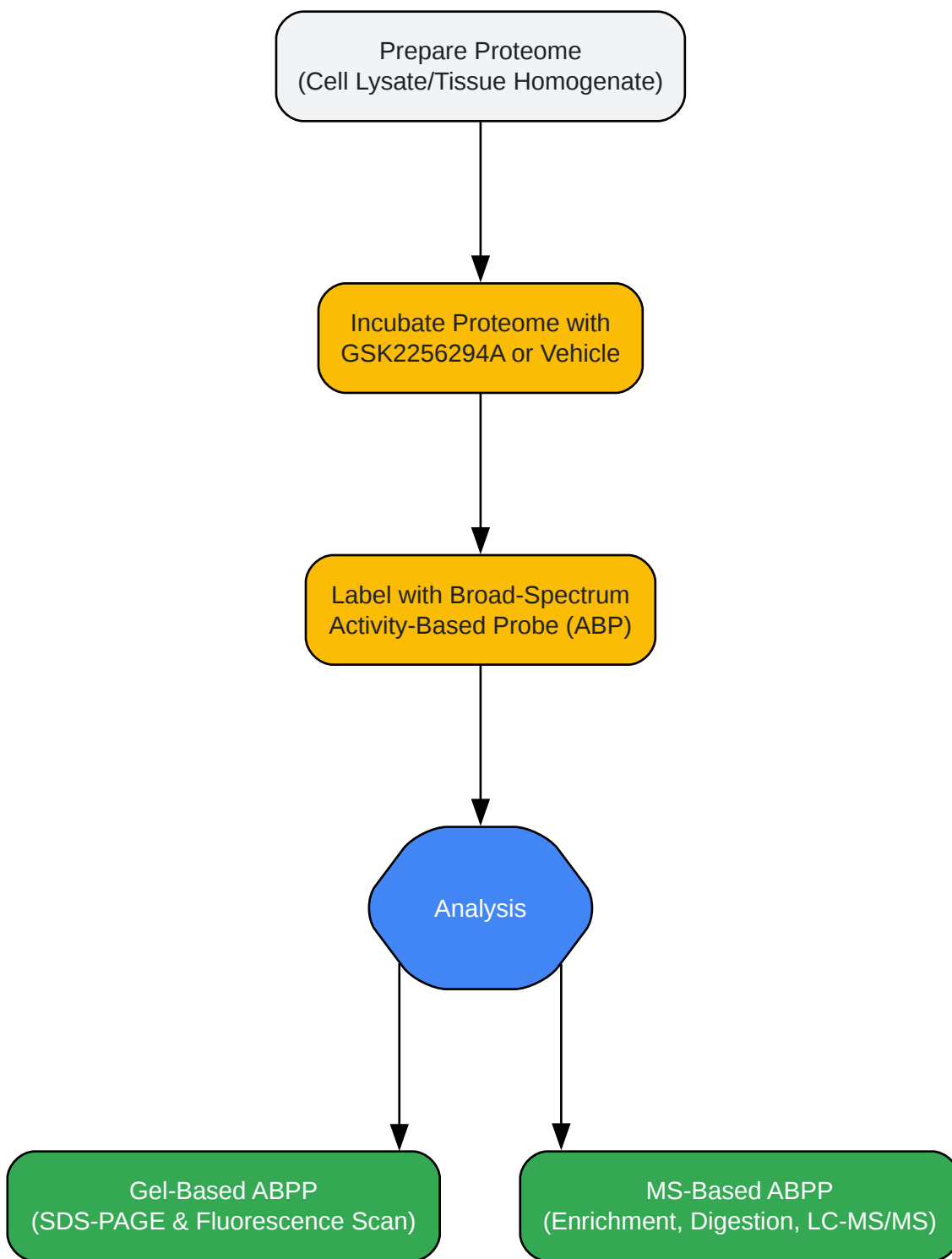
GSK2256294A is reported to be a highly selective inhibitor for sEH.[\[1\]](#)[\[2\]](#)[\[4\]](#) While comprehensive public data on its cross-reactivity against a wide panel of other hydrolases (e.g., fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), carboxylesterases (CES)) is limited, its development has focused on its specific interaction with the hydrolase domain of sEH. For definitive conclusions in your specific experimental system, it is recommended to perform selectivity profiling against relevant off-target hydrolases.

Q4: How does the inhibition of sEH by **GSK2256294A** affect downstream signaling?

The inhibition of sEH by **GSK2256294A** prevents the degradation of EETs. This leads to an accumulation of EETs, which can then exert their biological effects. These effects are complex and can involve the modulation of various signaling pathways, including those involved in inflammation and vascular tone.[\[2\]](#)[\[3\]](#)







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